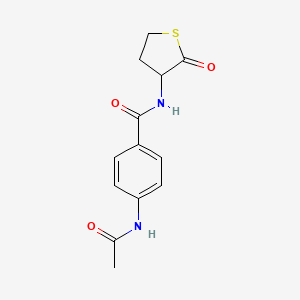
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as BDP-9066, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors.
作用機序
The exact mechanism of action of BDP-9066 is not fully understood. However, it is believed to work by inhibiting the activity of the enzymes and receptors mentioned above. For example, carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and survival. By inhibiting the activity of this enzyme, BDP-9066 can potentially slow down or even stop tumor growth.
Biochemical and Physiological Effects
BDP-9066 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in tumor growth and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, BDP-9066 can potentially prevent the spread of cancer cells.
実験室実験の利点と制限
One of the advantages of BDP-9066 is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a potentially useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of BDP-9066 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of BDP-9066. One potential direction is the development of BDP-9066 as a therapeutic agent for cancer. Another potential direction is the study of BDP-9066 as a potential treatment for Alzheimer's disease and depression, as it has been shown to inhibit the activity of 5-HT6 receptors, which are believed to play a role in these diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDP-9066 and its potential applications in other diseases.
合成法
The synthesis of BDP-9066 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the conversion of 1,3-benzodioxole to 5-formyl-1,3-benzodioxole using a mixture of nitric acid and sulfuric acid. This intermediate is then reacted with piperidine-2,6-dione to obtain the key intermediate, 4-(2-oxo-1-piperidinyl)benzaldehyde. The final step involves the reaction of this intermediate with benzenesulfonyl chloride to obtain BDP-9066.
科学的研究の応用
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase IX, matrix metalloproteinases, and 5-HT6 receptors. These enzymes and receptors are known to play important roles in various diseases, such as cancer, Alzheimer's disease, and depression. Therefore, BDP-9066 has the potential to be developed as a therapeutic agent for these diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-12-14-4-9-17-18(11-14)26-13-25-17/h4-9,11,20H,1-3,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLXPQVVGRCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

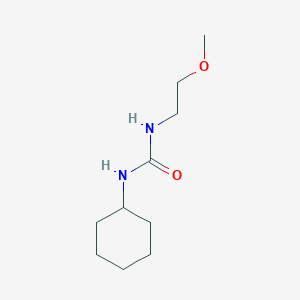
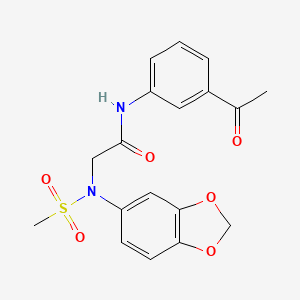
![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)

![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
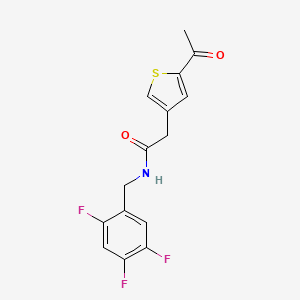
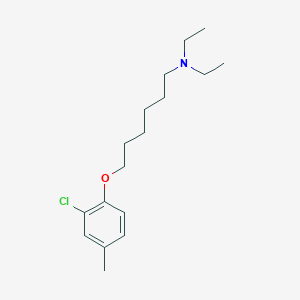
![4-ethyl-5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5132957.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
